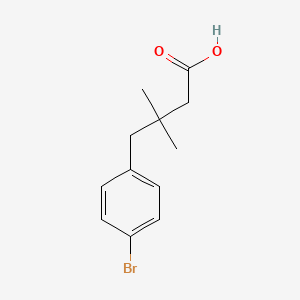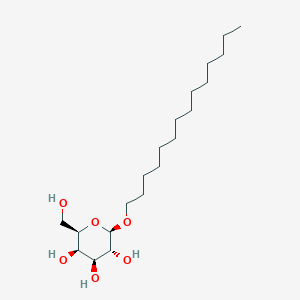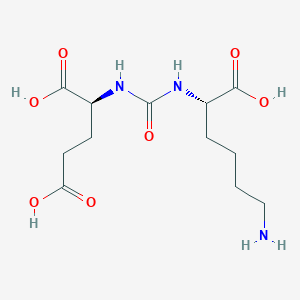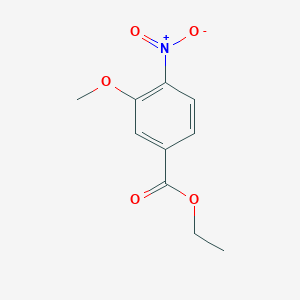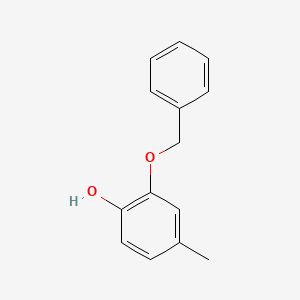
2-(Benzyloxy)-4-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-4-methylphenol involves the reaction of 4-methylphenol (also known as p-cresol ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and reaction conditions can be found in the literature .
3.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenolic ring substituted with a benzyloxy group at the ortho position . The benzyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Computational studies, such as Density Functional Theory (DFT), can elucidate the electronic properties and stability of this structure .
8.
Scientific Research Applications
Pharmaceutical Intermediates
- 2-(Benzyloxy)-4-methylphenol is used in synthesizing active pharmaceutical intermediates (APIs) such as 4-Benzyloxy propiophenone, crucial for producing drugs like Ifenprodil and Buphenine. A study by Yadav & Sowbna (2012) highlighted an efficient, environmentally friendly synthesis route using liquid–liquid–liquid phase-transfer catalysis.
Environmental Occurrence and Toxicity
- Synthetic phenolic antioxidants (SPAs), including compounds like 2-(Benzyloxy)-4-methylphenol, have been detected in various environmental matrices and human tissues, indicating widespread environmental occurrence and potential human exposure. The toxicity of SPAs, and their transformation products, could be significant, with some evidence of endocrine-disrupting effects and carcinogenicity. This was detailed in a comprehensive review by Liu & Mabury (2020).
Chemical Synthesis and Applications
- The molecule has been utilized in the synthesis of various chemical compounds, such as 4-(benzyloxy)-1H-indazole, which has applications in different chemical reactions and processes. The synthesis process and its applications are discussed in research by Yan-feng (2012).
Antioxidant Properties and Environmental Impact
- The molecule has been studied for its antioxidant properties, which are crucial in various industrial applications. Its impact on the environment, particularly in relation to its occurrence in sewage sludge and potential for environmental pollution, was explored by Liu et al. (2015).
Catalysis and Polymerization
- It has been employed in catalyst systems for processes like olefin polymerization, as investigated in research by Chen et al. (1997).
Future Directions
: Bakheit, A.H.; Abuelizz, H.A.; Al-Salahi, R. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals 2023 , 13, 1410. Read more.
properties
IUPAC Name |
4-methyl-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPFJNSHEVHBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



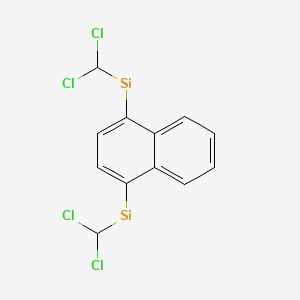
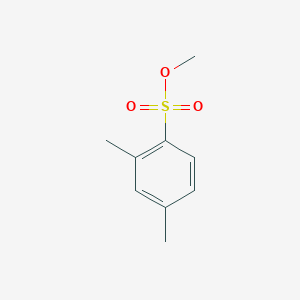
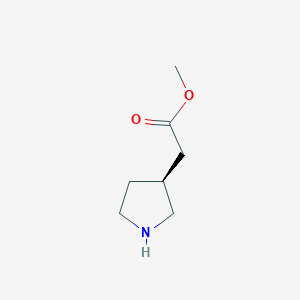
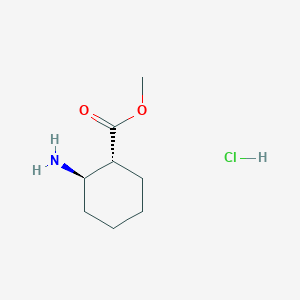
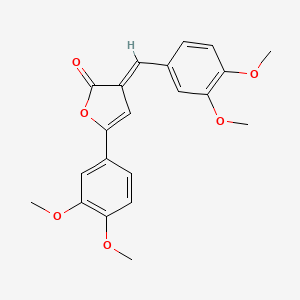
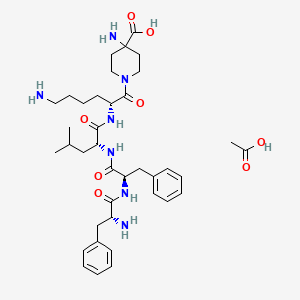
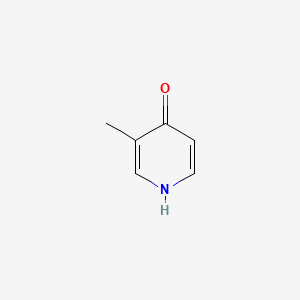
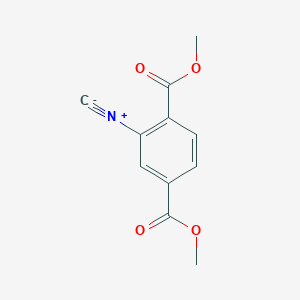
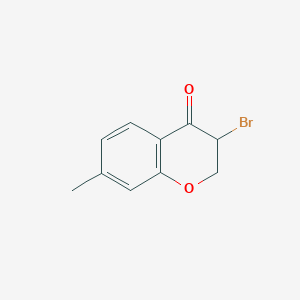
![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)
